Home > Products > Screening Compounds P69095 > (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine
(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine - 1234616-34-2

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

Catalog Number: EVT-3183437
CAS Number: 1234616-34-2
Molecular Formula: C7H8N4
Molecular Weight: 148.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. It exhibits IC50 values of 2 nM, 13 nM, and 9 nM against AKT1, AKT2, and AKT3, respectively []. This compound effectively inhibits intracellular AKT activity, as evidenced by the reduced phosphorylation of GSK3β. In vivo studies using human breast carcinoma xenografts in mice demonstrated that GSK690693 administration inhibits GSK3β phosphorylation and tumor growth [].

SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. It effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output []. This compound displays higher potency compared to other Rho kinase inhibitors like Y-27632 and fasudil in reducing both pulmonary and systemic arterial pressures []. Chronic treatment with SB-772077-B has been shown to attenuate the increase in pulmonary arterial pressure induced by monocrotaline [].

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS) [, ]. It demonstrates competitive inhibition with L-arginine, indicating interaction with the enzyme's catalytic center []. BYK191023 exhibits significant selectivity for iNOS over both eNOS and nNOS. This selectivity has been confirmed in isolated organ models, making it a valuable tool for investigating iNOS-mediated effects in vitro and in vivo [].

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A functions as a potent aminofurazan-based Rho kinase (ROCK) inhibitor, displaying an IC50 value of 1.6 nM against recombinant human ROCK1 []. This compound exhibits significant selectivity, being over 30-fold more selective for ROCK1 compared to a panel of other serine/threonine kinases []. Notably, GSK269962A demonstrates anti-inflammatory activity by blocking the production of cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes [].

Source and Classification

The compound can be classified as an imidazo[4,5-c]pyridine derivative. It is notable for its structural similarity to purines, which are essential biomolecules involved in various biochemical processes. The imidazo[4,5-c]pyridine framework is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine can be achieved through various methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with appropriate reagents under specific conditions.

General Synthetic Procedure

  1. Starting Materials: 2-amino-3-pyridinecarboxaldehyde and a suitable amine.
  2. Reagents: Use of reducing agents such as sodium dithionite or lithium bromide.
  3. Solvent: Dimethylformamide (DMF) is often utilized.
  4. Conditions: The reaction mixture is typically heated at 60°C for 24 hours.
  5. Purification: The product can be purified through recrystallization from ethanol after removing excess solvent under reduced pressure .

This method has shown good yields and purity levels for various derivatives of imidazo[4,5-c]pyridine.

Molecular Structure Analysis

The molecular structure of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine can be described as follows:

  • Molecular Formula: C8H10N4
  • Molecular Weight: Approximately 162.19 g/mol
  • Structural Features:
    • A five-membered imidazole ring fused to a six-membered pyridine ring.
    • An amino group (-NH2) attached to the carbon next to the imidazole nitrogen.

Structural Data

The compound's structure can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into bond lengths, angles, and molecular conformation. For instance, computational studies using density functional theory (DFT) have been employed to predict vibrational spectra and potential energy distributions .

Chemical Reactions Analysis

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine participates in various chemical reactions due to its nucleophilic amine group and electrophilic sites within the heterocyclic rings.

Key Reactions

  1. Nucleophilic Substitution: The amine group can react with electrophiles to form substituted derivatives.
  2. Condensation Reactions: It can undergo condensation with carbonyl compounds to yield imines or related structures.
  3. Cyclization Reactions: Under certain conditions, it may participate in cyclization reactions leading to more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine is closely related to its interactions with biological targets.

Pharmacological Activity

Research indicates that compounds within this class may interact with various enzymes and receptors:

  • They may act as inhibitors for certain enzymes involved in metabolic pathways.
  • The binding affinity and selectivity towards specific targets can be influenced by structural modifications on the imidazo[4,5-c]pyridine core.

For instance, studies have demonstrated interactions with nitric oxide synthase isoforms, showcasing their potential in treating cardiovascular diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine include:

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Ranges between 160°C and 165°C depending on purity.
  • Solubility: Generally soluble in polar solvents like water and DMF but less soluble in non-polar solvents.

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic peaks corresponding to functional groups:

  • NH stretching vibrations around 3350 cm1^{-1}
  • Aromatic C=C stretching around 1650 cm1^{-1}

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about hydrogen environments within the molecule .

Applications

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases due to its promising biological activities.
  2. Biochemical Research: Its structural similarity to purines allows it to be used in studies exploring nucleic acid interactions and enzyme mechanisms.
  3. Material Science: Derivatives of this compound are investigated for their potential use in developing new materials with specific electronic or optical properties.
Introduction to the Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry

Structural Significance as Purine Bioisostere in Kinase Inhibitor Design

The imidazo[4,5-c]pyridine scaffold in “(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine” (CAS: 933754-62-2, molecular formula: C₇H₈N₄) serves as a privileged purine bioisostere in kinase-targeted therapeutics. Its structural mimicry of purine arises from:

  • Bicyclic aromatic system: The fusion of imidazole and pyridine rings replicates purine’s nitrogen atom positioning, enabling similar hydrogen-bonding patterns with kinase ATP-binding sites [6] [9].
  • Electron distribution: The electron-rich N3 atom mimics purine’s N9, while the methanamine substituent at C7 provides a versatile vector for derivatization, analogous to purine’s C6 position [5] [9].
  • Tautomeric flexibility: The 3H-tautomer allows protonation states adaptable to diverse enzymatic environments, critical for high-affinity kinase binding [3] [9].

This bioisosterism is exploited in kinase inhibitor design, as demonstrated by derivatives targeting:

  • Aurora kinases: Imidazo[4,5-c]pyridine-based inhibitors (e.g., compound 9 in [4]) disrupt mitotic spindle formation by occupying the ATP-binding pocket via conserved interactions with hinge-region residues [9].
  • JAK-STAT pathway: Selective JAK1 inhibitors (e.g., compound 10 with IC₅₀ = 22 nM) leverage the scaffold’s planar geometry for hydrophobic stacking in the catalytic cleft [9].

Table 1: Structural Comparison of Purine and (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

FeaturePurine(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine
Core Ring SystemBicyclic (pyrimidine + imidazole)Bicyclic (imidazole + pyridine)
Key H-Bond AcceptorsN1, N3, N7, N9N1, N3, N7
pKa of Conjugate Acid~2.5 (N1), ~8.9 (N7)~4.2 (N1), ~7.1 (N3)
Aromatic CharacterFull delocalizationPartial delocalization (10π e⁻ system)
Derivatization SiteC2, C6, C8C4, C7 (methanamine)

Historical Development of Imidazo-Fused Heterocycles in Drug Discovery

The medicinal evolution of imidazo-fused heterocycles began with simple imidazole derivatives (e.g., histamine mimics) in the mid-20th century, progressing to purine-mimetic scaffolds by the 1990s [3] [9]. Key milestones include:

  • 1980s–1990s: Discovery of GABAₐ receptor modulators (e.g., bamaluzole’s imidazo[4,5-c]pyridine core) showcasing CNS applications [9].
  • Early 2000s: Development of telcagepant (MK-0974), an imidazo[4,5-b]pyridine calcitonin antagonist for migraines, highlighting the scaffold’s versatility in GPCR targeting [9].
  • 2010–Present: Emergence of 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine-based epigenetic modulator targeting histone methyltransferases for oncology [9].

The specific isomerism of [4,5-c]-fused systems gained prominence due to:

  • Enhanced metabolic stability over [1,2-a]-fused analogs, attributed to reduced CYP450 oxidation susceptibility [6] [9].
  • Optimal π-stacking geometry for kinase binding, evidenced by crystallographic studies of inhibitors like compound 1 (AURKA IC₅₀ = 15 nM) [9].

Table 2: Historical Milestones in Imidazo[4,5-c]pyridine-Based Drug Discovery

Year RangeKey AdvancementRepresentative AgentTherapeutic Area
1980–1990GABAergic activity discoveryBamaluzoleAnticonvulsant (preclinical)
2000–2010GPCR antagonismTelcagepant (MK-0974)Migraine (Phase III)
2010–PresentEpigenetic modulation3-Deazaneplanocin A (DZNep)Oncology (preclinical)
2015–PresentKinase inhibition optimizationAurora kinase inhibitors (e.g., 1)Oncology

Role of (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine as a Key Synthetic Intermediate

“(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine” (SMILES: c1cnc(c2c1nc[nH]2)CN) serves as a versatile synthon for bioactive molecules due to:

  • Nucleophilic primary amine: Enables amide coupling, reductive alkylation, or Schiff base formation for structural diversification [5] [9].
  • Electron-deficient ring system: Facilitates electrophilic aromatic substitution (e.g., halogenation at C5/C6) or metal-catalyzed cross-coupling [4] [9].

Key applications include:

  • Antimicrobial agents: Synthesized derivatives (e.g., compound 9c in [4]) exhibit broad-spectrum activity against Gram-negative bacteria (MIC = 3.12–6.25 μg/mL) via glucosamine-6-phosphate synthase inhibition [4] [9].
  • CNS therapeutics: The scaffold is integral to multifunctional ligands targeting 5-HT₆ receptors for Alzheimer’s disease, where the methanamine group anchors interactions with catalytic residues [6].
  • Anticancer compounds: Serves as a precursor for PARP inhibitors (e.g., compound 9 with IC₅₀ = 8.6 nM), where the amine links to pharmacophoric benzamide groups [9].

Synthetic routes to this intermediate typically involve:

  • Multicomponent reactions: Van Leusen Three-Component Reaction (vL-3CR) using TosMIC with aldehydes and amines [3] [9].
  • Microwave-assisted cyclization: High-yielding (75–90%) formation under controlled conditions (e.g., Biotage® Initiator) from 2-chloro-4-aminopyridine precursors [4].

Table 3: Derivatives Synthesized from (3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

Derivative ClassSynthetic ModificationBiological ActivityReference
Amide conjugatesAcylation with aromatic carboxylic acidsPARP inhibition (IC₅₀ = 8.6–50 nM) [9]
Schiff basesCondensation with aldehydes/ketonesAntifungal (GlcN-6-P synthase inhibition) [4]
Halogenated analogsElectrophilic bromination/iodinationPrecursors for cross-coupled kinase inhibitors [4]
SulfonamidesReaction with sulfonyl chlorides5-HT₆ receptor antagonism (Kᵢ = 15–40 nM) [6]

Properties

CAS Number

1234616-34-2

Product Name

(3H-Imidazo[4,5-c]pyridin-7-yl)methanamine

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17

InChI

InChI=1S/C7H8N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,1,8H2,(H,10,11)

InChI Key

KAPOTXPLPHCQFT-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=N1)NC=N2)CN

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.